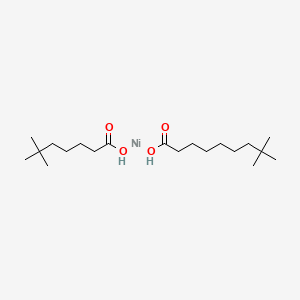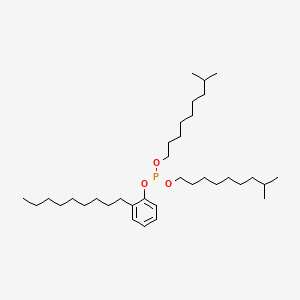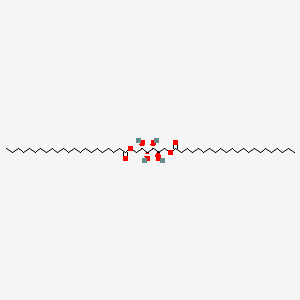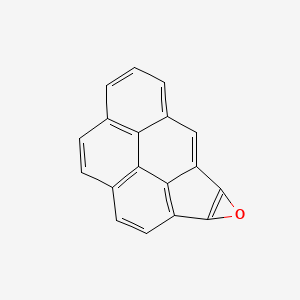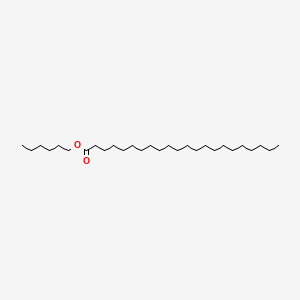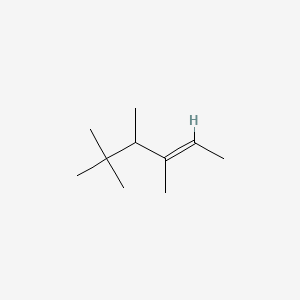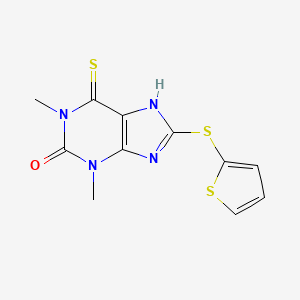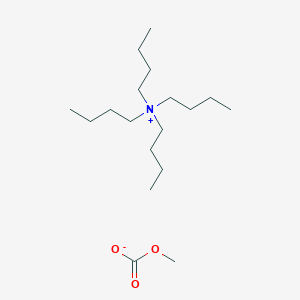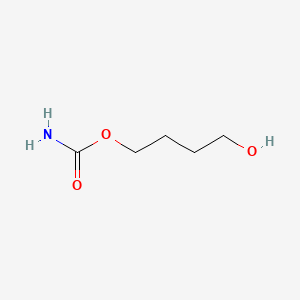
2-Dodecyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl palmitate: is a wax ester resulting from the formal condensation of palmitic acid with dodecan-1-olThis compound is synthesized by retinal pigment epithelial membranes and is classified as a metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dodecyl palmitate can be synthesized through the esterification of palmitic acid with dodecan-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the acid catalyst, and the product is continuously removed to drive the reaction to completion. This method allows for large-scale production with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyl palmitate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and dodecan-1-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst, forming a new ester and alcohol.
Major Products:
Hydrolysis: Palmitic acid and dodecan-1-ol.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
2-Dodecyl palmitate has various applications in scientific research and industry:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: It is studied for its role in lipid metabolism and its synthesis by retinal pigment epithelial membranes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of 2-Dodecyl palmitate involves its role as a wax ester in biological systems. It is synthesized by retinal pigment epithelial membranes and plays a role in lipid metabolism. The esterification process involves the formation of an ester bond between palmitic acid and dodecan-1-ol, facilitated by enzymatic or chemical catalysts .
Comparison with Similar Compounds
- Hexadecanoic acid dodecyl ester
- Lauryl palmitate
- Palmitic acid dodecyl ester
Comparison: 2-Dodecyl palmitate is unique due to its specific esterification of palmitic acid with dodecan-1-ol. While similar compounds may involve different fatty acids or alcohols, the specific combination in this compound results in unique physical and chemical properties, such as its melting point and solubility .
Properties
CAS No. |
73756-37-3 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
dodecan-2-yl hexadecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-28(29)30-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
HNCRVQQZTFZRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



